molecular formula C13H22N2O B14376918 2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one CAS No. 88596-72-9

2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one

Cat. No.: B14376918
CAS No.: 88596-72-9
M. Wt: 222.33 g/mol
InChI Key: OIPQDSIJKWBSJB-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one is an organic compound with a complex structure that includes a pyrrolone ring substituted with tert-butyl, diethylamino, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with a suitable precursor, followed by the introduction of the diethylamino group through nucleophilic substitution. The final step often involves cyclization to form the pyrrolone ring under controlled conditions such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, better control over reaction conditions, and scalability. These systems allow for the continuous production of the compound, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism by which 2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with biological receptors, while the pyrrolone ring may participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one: shares similarities with other pyrrolone derivatives such as 2-tert-butyl-5-(methylamino)-4-methyl-3H-pyrrol-3-one and 2-tert-butyl-5-(ethylamino)-4-methyl-3H-pyrrol-3-one.

Uniqueness

This structural variation can lead to differences in reactivity, biological activity, and industrial utility .

Properties

CAS No.

88596-72-9

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

2-tert-butyl-5-(diethylamino)-4-methylpyrrol-3-one

InChI

InChI=1S/C13H22N2O/c1-7-15(8-2)12-9(3)10(16)11(14-12)13(4,5)6/h7-8H2,1-6H3

InChI Key

OIPQDSIJKWBSJB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=O)C(=N1)C(C)(C)C)C

Origin of Product

United States

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